molecular formula C18H13N3O5S2 B3258036 (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 299950-56-4

(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

Cat. No.: B3258036
CAS No.: 299950-56-4
M. Wt: 415.4 g/mol
InChI Key: YLWOHZIZDREQJX-XNTDXEJSSA-N
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Description

(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzamide group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide typically involves the condensation of an aldehyde with a thiazolidinone derivative. One common method involves the use of a mixture of aldehyde (1 mmol) and 2-thioxothiazolidin-4-one (1 mmol) in the presence of a catalytic amount of urea or thiourea. The reaction is carried out at 110°C under solvent-free conditions. After completion, the crude product is cooled, washed with water, and recrystallized from ethanol and dimethylformamide to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. The thiazolidinone ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can inhibit enzymes such as topoisomerases and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the nitrobenzamide group.

    Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidinone ring but have different substituents, leading to varied biological activities.

Uniqueness

(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and methoxybenzylidene groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-8-2-11(3-9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-4-6-13(7-5-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWOHZIZDREQJX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
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(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
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(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
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(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
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(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

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